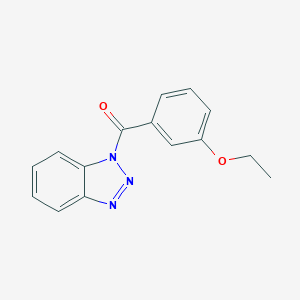
3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether is a chemical compound with the molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol . This compound is part of the benzotriazole family, known for its versatile applications in various fields, including organic synthesis and material science.
准备方法
The synthesis of 3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether typically involves the reaction of 1H-benzotriazole with 3-ethoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
化学反应分析
3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
科学研究应用
3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether has several scientific research applications:
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules.
作用机制
The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether involves its interaction with molecular targets such as enzymes and proteins. The benzotriazole moiety acts as a leaving group, facilitating nucleophilic attacks on the target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
相似化合物的比较
3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether can be compared with other benzotriazole derivatives such as:
1H-1,2,3-benzotriazol-1-yl(3-methoxyphenyl)methanone: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
1H-1,2,3-benzotriazol-1-yl(4-chlorophenyl)methanone: Contains a chloro group, which can significantly alter its chemical properties and biological activity.
1H-1,2,3-benzotriazol-1-yl(3-ethoxyphenyl)methanone: Known for its unique combination of stability and reactivity, making it suitable for various applications.
属性
分子式 |
C15H13N3O2 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC 名称 |
benzotriazol-1-yl-(3-ethoxyphenyl)methanone |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-12-7-5-6-11(10-12)15(19)18-14-9-4-3-8-13(14)16-17-18/h3-10H,2H2,1H3 |
InChI 键 |
MYRVFCLSBBCXMT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3N=N2 |
规范 SMILES |
CCOC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















